(4-N-BOC-N-Ethylamino)phenylboronic acid
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Overview
Description
(4-N-BOC-N-Ethylamino)phenylboronic acid is a boronic acid derivative with the molecular formula C13H20BNO4. It is characterized by the presence of a phenyl ring substituted with a boronic acid group and an N-ethylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-N-BOC-N-Ethylamino)phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Formation of the Boronic Acid Group: The phenyl ring is functionalized with a boronic acid group through a series of reactions, often involving the use of boron reagents such as boronic esters or boron halides.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-N-BOC-N-Ethylamino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the boronic acid group or other functional groups.
Substitution: The phenyl ring can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki-Miyaura coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with this compound typically yield biaryl compounds .
Scientific Research Applications
(4-N-BOC-N-Ethylamino)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of (4-N-BOC-N-Ethylamino)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through its ability to participate in reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the N-ethyl group.
4-(tert-Butoxycarbonyl)amino)phenylboronic acid: Another similar compound with a different protecting group.
C-(1,1-Dimethylethyl) N-(4-boronophenyl)carbamate: A compound with a similar boronic acid group but different substituents.
Uniqueness
(4-N-BOC-N-Ethylamino)phenylboronic acid is unique due to the presence of both the N-ethylamino group and the BOC protecting group, which provide specific reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications and research contexts where these properties are advantageous .
Properties
IUPAC Name |
[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXYDZCHICUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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